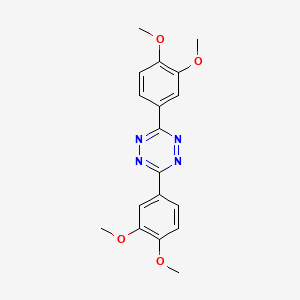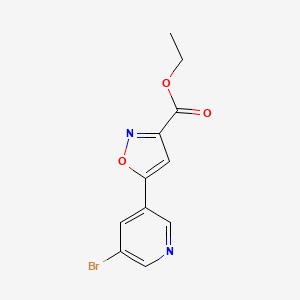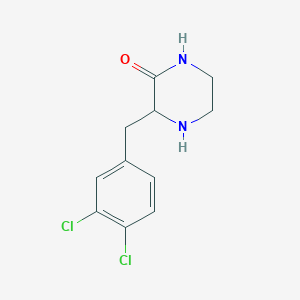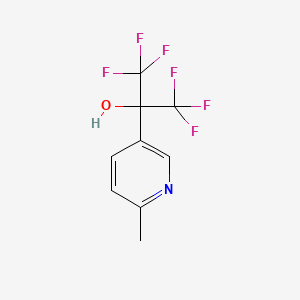
1-(3-Fluoro-4-iodophenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-4-iodophenyl)guanidine is an organic compound with the molecular formula C8H9FIN3 It is a derivative of guanidine, characterized by the presence of both fluorine and iodine atoms on the phenyl ring
Métodos De Preparación
The synthesis of 1-(3-Fluoro-4-iodophenyl)guanidine typically involves the reaction of 3-fluoro-4-iodoaniline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol. The reaction mixture is heated to facilitate the formation of the guanidine derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(3-Fluoro-4-iodophenyl)guanidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions but often involve the modification of the phenyl ring or the guanidine moiety.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-4-iodophenyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-4-iodophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and iodine atoms can influence its binding affinity and specificity. The compound may act by inhibiting or activating certain pathways, depending on its structure and the target molecule.
Comparación Con Compuestos Similares
1-(3-Fluoro-4-iodophenyl)guanidine can be compared with other guanidine derivatives, such as:
1-(4-Fluoro-3-iodophenyl)guanidine: Similar in structure but with different positions of the fluorine and iodine atoms.
1-(3-Chloro-4-iodophenyl)guanidine: Contains a chlorine atom instead of fluorine.
1-(3-Fluoro-4-bromophenyl)guanidine: Contains a bromine atom instead of iodine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C7H7FIN3 |
|---|---|
Peso molecular |
279.05 g/mol |
Nombre IUPAC |
2-(3-fluoro-4-iodophenyl)guanidine |
InChI |
InChI=1S/C7H7FIN3/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3H,(H4,10,11,12) |
Clave InChI |
DRSNTHSQSBBIRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N=C(N)N)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


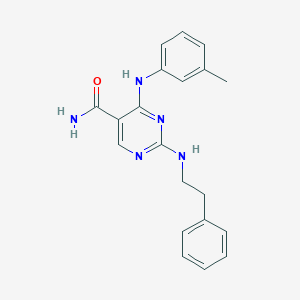

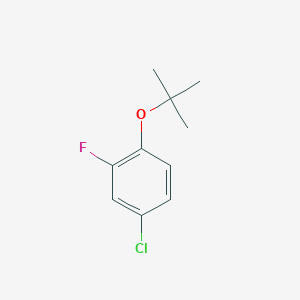
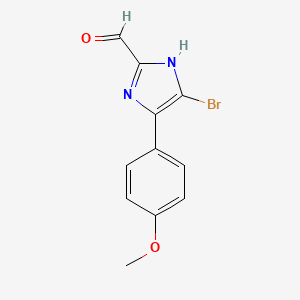
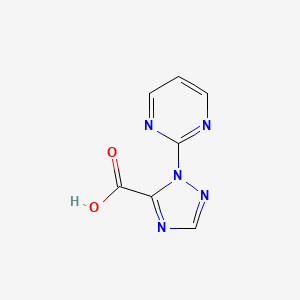
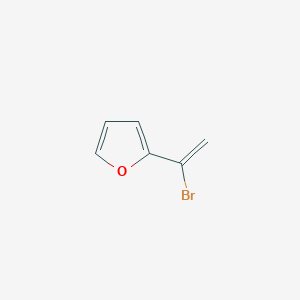
![3-Bromo-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13693759.png)
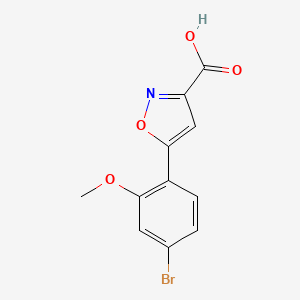

![5-(2-Fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B13693775.png)
